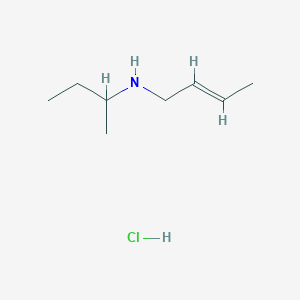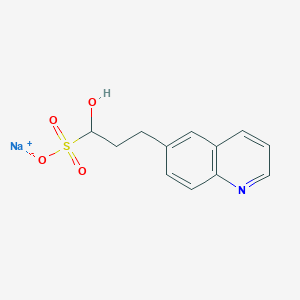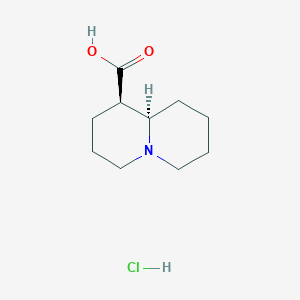![molecular formula C18H21BrN2S B3107483 [2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide CAS No. 1609409-44-0](/img/structure/B3107483.png)
[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide
Vue d'ensemble
Description
[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide is a compound of significant interest in various fields, particularly in medicinal chemistry and biological research. This compound combines an indole moiety with a benzylamine structure, featuring a methylthio substitution that enhances its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide typically involves multi-step organic reactions. A common approach includes the use of 3-(2-bromoethyl)indole and 4-(methylthio)benzylamine as starting materials, which undergo nucleophilic substitution reactions to form the desired product. For instance:
Step 1: Synthesis of 3-(2-bromoethyl)indole.
Step 2: Reaction of 3-(2-bromoethyl)indole with 4-(methylthio)benzylamine under basic conditions.
Step 3: Purification and hydrobromide salt formation for enhanced stability and solubility.
Industrial Production Methods: In an industrial setting, this compound can be produced in large-scale reactors with precise control of temperature, pH, and solvent systems to optimize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Types of Reactions
Oxidation: The indole and benzylamine moieties can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the nitro or carbonyl groups, if present, could yield different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the indole or benzylamine portions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Halogenating agents or nucleophiles under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde or benzylamine derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Halogenated or alkylated indole or benzylamine derivatives.
Applications De Recherche Scientifique
[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide is extensively used in:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: In the study of neurotransmitter analogs and receptor interactions.
Medicine: Potential use in drug development targeting specific receptors or enzymes.
Industry: Intermediate in the synthesis of pharmaceuticals and fine chemicals.
Mécanisme D'action
The compound's mechanism of action is largely dependent on its interaction with biological targets:
Molecular Targets: Typically, it targets serotonin receptors or enzymes involved in neurotransmitter pathways.
Pathways Involved: It may modulate the serotonin signaling pathway, influencing mood, cognition, and other neurological functions.
Comparison with Other Similar Compounds
[2-(1H-indol-3-yl)ethyl]amine hydrochloride: Lacks the methylthio substitution, making it less unique in its interactions.
[3-(2-bromoethyl)-1H-indol-5-yl]methanamine hydrobromide: Has a different substitution pattern, affecting its reactivity and biological activity.
4-(methylthio)benzylamine hydrochloride: Without the indole moiety, it displays different pharmacological properties.
List of Similar Compounds
[2-(1H-indol-3-yl)ethyl]amine hydrochloride
[3-(2-bromoethyl)-1H-indol-5-yl]methanamine hydrobromide
4-(methylthio)benzylamine hydrochloride
This compound’s unique structure and versatile reactivity make it a valuable tool in scientific research and industrial applications, distinguishing it from other similar compounds in its class.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2S.BrH/c1-21-16-8-6-14(7-9-16)12-19-11-10-15-13-20-18-5-3-2-4-17(15)18;/h2-9,13,19-20H,10-12H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXTYEVWAFNURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Isopropyl-4,5-dihydro-5-isoxazolyl)methyl]amine hydrochloride](/img/structure/B3107414.png)
![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B3107416.png)
amine hydrobromide](/img/structure/B3107423.png)
amine hydrobromide](/img/structure/B3107427.png)
![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)
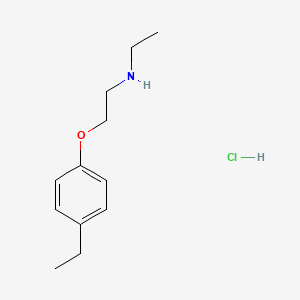
![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3107441.png)
![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/structure/B3107447.png)
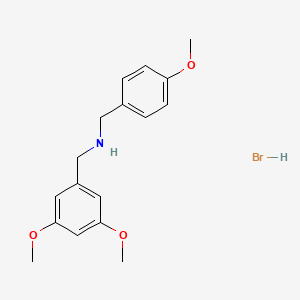
![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)
